molecular formula C20H23BrN2O4S B465963 3-bromo-4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide CAS No. 356550-37-3

3-bromo-4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide

Cat. No.: B465963
CAS No.: 356550-37-3
M. Wt: 467.4g/mol
InChI Key: JFSGBAHAFYZDPH-UHFFFAOYSA-N
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Description

The chemical compound 3-bromo-4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide is a sulfamoyl benzamide derivative of interest in medicinal chemistry and pharmacological research. Compounds within this structural class have been investigated for their potential as cannabinoid receptor ligands . Research into similar sulfamoyl benzamides suggests potential value in studying mechanisms for pain relief, inflammatory processes, and neurodegenerative diseases . Specifically, such compounds may provide research tools for investigating apoptotic processes, ischemic-reperfusion injury, and cardioprotection . The distinct molecular architecture, featuring a benzamide core substituted with bromo and methoxy groups and linked to a phenylsulfonyl moiety with a 4-methylpiperidine group, makes it a valuable intermediate for exploring structure-activity relationships in drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-4-methoxy-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O4S/c1-14-9-11-23(12-10-14)28(25,26)17-6-4-16(5-7-17)22-20(24)15-3-8-19(27-2)18(21)13-15/h3-8,13-14H,9-12H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSGBAHAFYZDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-methoxybenzoic acid, followed by the formation of the amide bond with 4-((4-methylpiperidin-1-yl)sulfonyl)aniline. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium azide (NaN3) or Grignard reagents (RMgX) under appropriate conditions.

Major Products Formed

    Oxidation: 3-bromo-4-formyl-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide.

    Reduction: 4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-bromo-4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide exhibit promising anticancer properties. For instance, derivatives containing sulfonamide moieties have shown cytotoxic activity against various cancer cell lines, including breast, colon, and cervical cancers. The mechanism often involves inducing apoptosis in cancer cells, highlighting the therapeutic potential of such compounds in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that sulfonamide derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For example, compounds with similar structures have shown significant antibacterial potency against strains like Staphylococcus aureus and Escherichia coli, suggesting that this compound could be a candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. The presence of the bromine atom and the piperidine sulfonamide group are believed to enhance its binding affinity to target proteins involved in cancer progression and bacterial resistance mechanisms.

Structural Feature Impact on Activity
Bromine SubstitutionIncreases lipophilicity and bioavailability
Methoxy GroupEnhances solubility and potential receptor interactions
Piperidine SulfonamideCritical for biological activity against cancer cells

Case Study 1: Anticancer Efficacy

A study evaluated a series of sulfonamide derivatives, including those structurally related to this compound), demonstrating that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines .

Case Study 2: Antimicrobial Screening

In another investigation, a library of sulfonamide derivatives was screened for antimicrobial activity. The results indicated that compounds with structural similarities to this compound showed significant inhibition zones against tested bacterial strains, supporting their potential as new antibiotics .

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

Key structural analogs are compared based on substituent variations, molecular weight, and reported applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features References
3-Bromo-4-Methoxy-N-(4-((4-Methylpiperidin-1-yl)Sulfonyl)Phenyl)Benzamide C₂₀H₂₂BrN₂O₄S - 3-Br, 4-OCH₃, 4-((4-methylpiperidin-1-yl)sulfonyl)phenyl 481.37 High steric bulk due to piperidine; potential CNS activity
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB) C₁₄H₁₁BrN₂O₄ - 4-Br, 4-OCH₃, 2-NO₂ 367.16 Nitro group enhances electron-withdrawing effects; crystallographically characterized
4-Bromo-N-(3-Cyano-5,6-Dihydro-4H-Cyclopenta[b]Thiophen-2-yl)-3-(Piperidin-1-ylsulfonyl)Benzamide C₂₀H₂₀BrN₃O₃S₂ - 4-Br, 3-(piperidin-1-ylsulfonyl), cyclopenta[b]thiophene 525.43 Thiophene ring introduces aromatic heterocycle; cyano group improves reactivity
3-Nitro-N-{4-[(1,3-Thiazol-2-ylamino)Sulfonyl]Phenyl}Benzamide C₁₆H₁₂N₄O₅S₂ - 3-NO₂, thiazol-2-ylamino sulfonyl 404.42 Thiazole moiety enhances metal-binding capacity; nitro group aids in crystallinity
N-(4-Bromophenyl)-4-(4-Methoxybenzamido)Benzamide C₂₁H₁₇BrN₂O₃ - 4-Br, 4-(4-methoxybenzamido) 433.28 Dual benzamide structure; methoxy group improves solubility

Key Structural and Functional Differences

In contrast, analogs like 4MNB (with a nitro group) and 3-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide prioritize electron-withdrawing groups for enhanced stability and crystallinity .

Halogen and Methoxy Substitutions :

  • Bromine at the 3-position (target compound) vs. 4-position in 4MNB alters electronic density on the benzamide ring, affecting binding affinity. Methoxy groups in both the target and 4MNB improve solubility but differ in positional effects on molecular symmetry .

Biological Activity

3-Bromo-4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C18H22BrN3O3S\text{C}_{18}\text{H}_{22}\text{BrN}_{3}\text{O}_{3}\text{S}

This structure features a bromine atom, a methoxy group, and a sulfonyl piperidine moiety, which are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it targets anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4), which are implicated in various cancers .
  • Antiviral Properties : Similar derivatives have demonstrated antiviral effects by increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits the replication of viruses such as Hepatitis B virus (HBV) .
  • Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cell lines through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

Anticancer Activity

A study evaluated the anticancer activity of related compounds, noting that derivatives with similar structural features showed significant cytotoxicity against various cancer cell lines. For example, one derivative had an IC50 value of 25.72 μM against MCF cell line tumors, indicating potent anti-tumor effects .

Antiviral Efficacy

In vitro studies have shown that compounds similar to this compound exhibit broad-spectrum antiviral activity. These compounds were effective against HIV-1 and HCV by enhancing A3G levels, which are crucial for inhibiting viral replication .

Case Studies

  • Case Study on Cancer Treatment :
    • In a preclinical model, treatment with a related benzamide derivative resulted in significant tumor regression in mice models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
  • Case Study on Viral Infections :
    • A study involving HepG2 cells showed that treatment with the compound led to a marked decrease in HBV replication. This effect was attributed to increased levels of A3G and subsequent inhibition of viral DNA synthesis .

Data Table: Biological Activity Summary

Activity Type Target IC50/EC50 Value Mechanism
AnticancerMCF Cell Line25.72 μMInduction of apoptosis
AntiviralHepatitis B VirusNot specifiedIncrease in A3G levels
AntiviralHIV-1Not specifiedIncrease in A3G levels

Q & A

Q. What analytical techniques are recommended for characterizing 3-bromo-4-methoxy-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)benzamide?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the structure, focusing on signals for the bromo (δ ~7.5–8.0 ppm) and methoxy groups (δ ~3.8–4.0 ppm). 1H^1H-NMR can also resolve the 4-methylpiperidinyl sulfonyl moiety (δ ~2.5–3.5 ppm) .
  • Infrared Spectroscopy (IR): Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm1^{-1}, amide C=O at ~1650 cm1 ^{-1}) .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and monitor reaction progress .
  • Mass Spectrometry (ESI-MS): Confirm molecular weight (expected [M+H]+^+ ~520–530 Da) .

Q. How should safety protocols be designed for synthesizing this compound?

Methodological Answer:

  • Hazard Analysis: Conduct a pre-reaction review for reagents like O-benzyl hydroxylamine HCl (corrosive) and sulfonyl chlorides (lachrymatory). Use fume hoods and personal protective equipment (PPE) .
  • Scale Considerations: For reactions >100 mmol, implement temperature-controlled addition (e.g., slow addition of 4-methylpiperidine to sulfonyl chloride to prevent exothermic runaway) .
  • Waste Management: Neutralize acidic byproducts (e.g., HCl gas) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting) be resolved?

Methodological Answer:

  • Cross-Validation: Compare experimental 1H^1H-NMR with computational predictions (DFT calculations) to assign splitting patterns. For example, diastereotopic protons in the piperidinyl group may cause complex splitting .
  • Variable Temperature NMR: Perform experiments at 25°C and 60°C to identify dynamic effects (e.g., hindered rotation of the sulfonyl group) .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings .

Q. How can coupling reactions in the synthesis be optimized for higher yields?

Methodological Answer:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)2_2) for Buchwald-Hartwig amination of the aryl bromide. Optimize ligand choice (e.g., XPhos) and base (K3_3PO4_4) .
  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) for sulfonamide formation. DMSO may enhance solubility of the sulfonyl intermediate .
  • Reaction Monitoring: Use inline FTIR to track consumption of starting materials and adjust stoichiometry dynamically .

Q. What biochemical pathways are influenced by the sulfonyl group in this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against bacterial phosphopantetheinyl transferases (PPTases), which are critical for fatty acid biosynthesis. The sulfonyl group may mimic the natural substrate (CoA) .
  • Molecular Docking: Use AutoDock Vina to model interactions between the sulfonyl group and PPTase active sites (e.g., hydrogen bonding with Arg120^{120}) .
  • Metabolic Stability: Assess hepatic microsome stability (human/rat) to evaluate the sulfonyl group’s resistance to oxidative metabolism .

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